![molecular formula C25H31NO6 B1243558 Daphmanidins F](/img/structure/B1243558.png)
Daphmanidins F
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Overview
Description
Daphmanidins F is a natural product found in Daphniphyllum teijsmannii with data available.
Scientific Research Applications
Vasorelaxant Effects
Daphmanidins F, isolated from the leaves of Daphniphyllum teijsmannii, have shown moderate vasorelaxant effects on rat aorta. This finding suggests potential applications in cardiovascular research, particularly in understanding and possibly treating conditions related to vascular tension and regulation (Morita et al., 2006).
Novel Chemical Structures and Biosynthesis
Daphmanidins, including Daphmanidins F, represent a class of alkaloids with unique chemical structures, offering insights into plant alkaloid biosynthesis and structural biology. The structural elucidation of these compounds, based on spectroscopic data, contributes to the broader field of organic chemistry and natural product research (Kobayashi et al., 2002).
Potential Therapeutic Applications
While not directly related to Daphmanidins F, studies on similar Daphniphyllum alkaloids have explored their potential therapeutic applications, such as neuroprotective effects and antiviral activities. These findings could guide future research into the therapeutic potential of Daphmanidins F and related compounds (Lawrence, 2010).
Antioxidant Activities
Other related Daphniphyllum alkaloids have shown potent antioxidant activities, which might also be an area of interest for Daphmanidins F research. These activities are significant in the context of oxidative stress-related diseases and cellular protection (Mu et al., 2007).
properties
Product Name |
Daphmanidins F |
---|---|
Molecular Formula |
C25H31NO6 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
methyl (1R,5S,6R,9R,10S,13R,19R,21R)-9-(acetyloxymethyl)-21-hydroxy-5-methyl-20-oxa-3-azaheptacyclo[11.5.2.16,10.01,9.02,6.013,19.016,19]henicosa-2,16-diene-17-carboxylate |
InChI |
InChI=1S/C25H31NO6/c1-13-11-26-20-23(13)9-8-21(12-31-14(2)27)17(18(23)28)5-7-22-6-4-16-15(19(29)30-3)10-24(20,21)25(16,22)32-22/h13,17-18,28H,4-12H2,1-3H3/t13-,17-,18-,21-,22+,23+,24+,25+/m1/s1 |
InChI Key |
RMWZDXAQNNORCN-CJSPYETGSA-N |
Isomeric SMILES |
C[C@@H]1CN=C2[C@@]13CC[C@@]4([C@]25CC(=C6[C@]57[C@@](O7)(CC[C@@H]4[C@H]3O)CC6)C(=O)OC)COC(=O)C |
Canonical SMILES |
CC1CN=C2C13CCC4(C25CC(=C6C57C(O7)(CCC4C3O)CC6)C(=O)OC)COC(=O)C |
synonyms |
daphmanidin F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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